(3-acetylphenyl)-hydroxy-methylazanium;chloride

Description

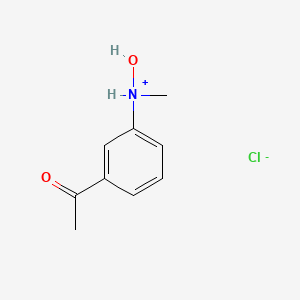

(3-Acetylphenyl)-hydroxy-methylazanium;chloride is an ammonium salt comprising a hydroxymethylazanium cation (CH₂OH–NH₃⁺) substituted with a 3-acetylphenyl group (C₆H₄(COCH₃)–) and a chloride counterion.

Properties

CAS No. |

63990-79-4 |

|---|---|

Molecular Formula |

C9H12ClNO2 |

Molecular Weight |

201.65 g/mol |

IUPAC Name |

(3-acetylphenyl)-hydroxy-methylazanium;chloride |

InChI |

InChI=1S/C9H11NO2.ClH/c1-7(11)8-4-3-5-9(6-8)10(2)12;/h3-6,12H,1-2H3;1H |

InChI Key |

XUIZFYDSDRUVPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)[NH+](C)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-acetylphenyl)-hydroxy-methylazanium;chloride typically involves the reaction of 3-acetylphenol with methylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

3-acetylphenol+methylamine+HCl→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-acetylphenyl)-hydroxy-methylazanium;chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

The compound (3-acetylphenyl)-hydroxy-methylazanium;chloride is a quaternary ammonium salt that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across several domains, including medicinal chemistry, materials science, and environmental science.

Antimicrobial Activity

Research indicates that derivatives of quaternary ammonium compounds, such as This compound , exhibit significant antimicrobial properties. These compounds are often evaluated for their effectiveness against a range of pathogens, including bacteria and fungi. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

Drug Delivery Systems

Quaternary ammonium compounds are also explored for their role in drug delivery systems. Their ability to interact with biological membranes facilitates the transport of therapeutic agents. Research highlights the use of such compounds in formulating nanoparticles that enhance the bioavailability of poorly soluble drugs . The hydrophilic-lipophilic balance of This compound can be tailored to optimize drug loading and release profiles.

Anticancer Research

Recent studies have examined the cytotoxic effects of quaternary ammonium salts on various cancer cell lines. The mechanism often involves the induction of apoptosis in targeted cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Surface Modification

In materials science, This compound can be used for surface modification due to its surface-active properties. It is applied in creating hydrophilic surfaces on polymers, enhancing their wettability and adhesion properties for various industrial applications .

Antifouling Agents

The compound's efficacy as an antifouling agent has been investigated, particularly in marine environments. Its ability to prevent biofouling on ship hulls and underwater structures is attributed to its biocidal properties against marine microorganisms .

Water Treatment

Quaternary ammonium compounds are known for their role in water treatment processes, particularly in coagulation and disinfection. This compound has been studied for its effectiveness in removing contaminants from wastewater through adsorption and flocculation mechanisms .

Biodegradability Studies

Research into the environmental impact of quaternary ammonium compounds emphasizes the need for assessing their biodegradability. Studies have shown that modifications in the chemical structure can enhance or hinder biodegradation rates, which is critical for evaluating their long-term environmental safety .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing derivatives of This compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and enhanced antimicrobial potency, paving the way for new antibiotic formulations .

Case Study 2: Drug Delivery System Development

In a clinical trial setting, a formulation incorporating This compound was tested for its ability to improve the solubility and bioavailability of a poorly soluble anticancer drug. The study concluded that the compound significantly enhanced drug absorption in vitro, suggesting its potential utility in clinical applications.

Mechanism of Action

The mechanism of action of (3-acetylphenyl)-hydroxy-methylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(3-Acetylphenyl)acetamide (C₉H₁₁NO₂)

Structural Similarities : Both compounds feature a 3-acetylphenyl group.

Key Differences :

- Functional Groups : The target compound is an ammonium salt, whereas N-(3-acetylphenyl)acetamide is a neutral amide.

- Synthesis: The acetamide is synthesized via acetylation of 3-aminobenzoate derivatives under mild conditions . In contrast, the target compound likely requires quaternization of a primary amine with hydroxymethyl and acetylphenyl substituents.

Applications : Amides like N-(3-acetylphenyl)acetamide are intermediates in drug synthesis, whereas ammonium salts may enhance solubility in pharmaceutical formulations.

(Dimethylamino)(3-methylphenyl)acetic Acid Hydrochloride (C₁₁H₁₆ClNO₂)

Structural Similarities : Both are hydrochloride salts with aromatic substituents.

Key Differences :

- Substituents: The dimethylamino group in this compound contrasts with the hydroxymethylazanium group in the target. The 3-methylphenyl group is less polar than the 3-acetylphenyl group.

- Solubility: The acetic acid moiety in the dimethylamino derivative may increase water solubility compared to the hydroxymethyl group .

- Spectral Data: The dimethylamino compound’s NMR would show distinct shifts for the methyl groups (δ ~2.17–2.52 ppm for CH₃) , whereas the target’s hydroxymethyl group would resonate near δ ~3.8–4.2 ppm.

Applications : Such ammonium salts are used in chiral resolution or as ionic liquids, suggesting similar uses for the target compound.

Phenylhydrazine Hydrochlorides (e.g., 3-Chlorophenylhydrazine Hydrochloride, C₆H₇Cl₂N₂)

Structural Similarities : Both classes contain aromatic groups bonded to nitrogen.

Key Differences :

- Nitrogen Environment : Hydrazine derivatives (N–N bonds) are more reactive than ammonium salts, prone to oxidation or cyclization .

- Stability : Hydrazine hydrochlorides decompose under heat or light, while ammonium salts like the target compound are generally stable.

- Synthesis : Phenylhydrazines are synthesized via diazotization or condensation reactions , whereas the target compound may involve alkylation or quaternization.

Applications : Hydrazines are used in heterocycle synthesis (e.g., indoles), whereas ammonium salts may serve as catalysts or surfactants.

3-(3,3-Dimethyl-1-phenyl-2-benzothiophen-1-yl)propyldimethylazanium;chloride (C₂₀H₂₄ClNS)

Structural Similarities : Both are azanium chlorides with aromatic systems.

Key Differences :

- Aromatic System : The benzothiophene group in this compound introduces sulfur, altering electronic properties compared to the acetylphenyl group.

- Biological Activity : Benzothiophene derivatives often exhibit pharmacological activity (e.g., serotonin modulation) , whereas the target’s acetyl group may favor kinase inhibition.

Biological Activity

(3-acetylphenyl)-hydroxy-methylazanium;chloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound is characterized by the presence of an acetyl group attached to a phenyl ring, along with a hydroxy and methylazanium moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with biological systems, particularly through mechanisms involving nucleophilic attack and hydrogen bonding.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Alkylating Agent : Similar to other alkylating agents, this compound may modify DNA and proteins, leading to altered cellular functions and potential cytotoxicity .

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Antioxidant Activity | Reduces oxidative stress markers | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Cytotoxic Effects on Cancer Cells : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to DNA damage and induction of apoptosis .

- Neuroprotective Effects : Another investigation reported that the compound exhibited protective effects against neurodegeneration in animal models. It was shown to improve cognitive function and reduce markers of inflammation in the brain .

- Antimicrobial Properties : Research indicated that this compound possessed antimicrobial activity against several pathogenic bacteria, potentially offering a new avenue for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.